molecular formula C12H18BNO2 B1355795 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 660867-80-1

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1355795
CAS No.: 660867-80-1
M. Wt: 219.09 g/mol
InChI Key: MBTULFIFECUURA-UHFFFAOYSA-N
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Description

“2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C13H18BNO4 . It is related to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-15-10(8-9)11(16)17-5/h6-8H,1-5H3 . This indicates the presence of a pyridine ring with a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 263.1 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been studied for its synthesis and structural properties. It is used as a boric acid ester intermediate with benzene rings, obtained through a three-step substitution reaction. Its structure is confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The molecular structures are further calculated using density functional theory (DFT), which aligns with the crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of the compound are also investigated, revealing some physicochemical properties (Huang et al., 2021).

Crystallographic and Conformational Analyses

  • In another study, the same compound underwent crystallographic and conformational analyses. The molecular structures optimized by DFT were consistent with the crystal structures determined by single-crystal X-ray diffraction, highlighting its structural stability and potential in various chemical applications (Huang et al., 2021).

Comparison with Regioisomer

  • A related study compared the structure of a pyridin-2-ylboron derivative of the compound with its regioisomer. Structural differences were observed in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO2 group. This comparison helped in understanding the differences in chemical reactivity and stability between the two compounds (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Luminescent Properties

  • The compound has been used in the synthesis of fluorene copolymers, highlighting its role in developing materials with specific optical properties. These copolymers showed two absorption peaks at specific wavelengths, and their photoluminescence spectra displayed emission from both the main chain and DCM units (Cheon et al., 2005).

Application in Suzuki Coupling Reactions

  • The compound's role in Suzuki coupling reactions is significant. It has been applied in the optimized synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. This application demonstrates its utility in high throughput chemistry and large-scale synthesis of medicinally relevant compounds (Bethel et al., 2012).

Coordination Polymer Formation

  • A study reported the use of this compound in forming a two-dimensional coordination polymer with Cobalt(II). This application in coordination chemistry underscores its potential in developing novel materials with specific structural and functional characteristics (Al-Fayaad et al., 2020).

Safety and Hazards

This compound is associated with the GHS07 pictogram and has the hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-8-10(6-7-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTULFIFECUURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585998
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660867-80-1
Record name 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-4-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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